2,4-diamino-5-(2,4-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIAMINO-5-(2,4-DIMETHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-DIAMINO-5-(2,4-DIMETHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,4-DIAMINO-5-(2,4-DIMETHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-DIAMINO-5-(2,4-DIMETHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
2,4-Diaminopyrimidine derivatives: These compounds share a similar core structure and are known for their biological activity.
Chromeno[2,3-b]pyridine derivatives:
Uniqueness: 2,4-DIAMINO-5-(2,4-DIMETHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C21H18N4O4 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2,4-diamino-5-(2,4-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H18N4O4/c1-27-11-4-6-12(15(8-11)28-2)17-13-5-3-10(26)7-16(13)29-21-18(17)19(23)14(9-22)20(24)25-21/h3-8,17,26H,1-2H3,(H4,23,24,25) |
InChI Key |
IWGBJRKZJCEANA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=C(C=C(C=C3)O)OC4=C2C(=C(C(=N4)N)C#N)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.